N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methylpropanamide
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Overview
Description
N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE is a complex organic compound that features a benzodiazole core, a fluorophenyl group, and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the benzodiazole core.
Attachment of the Propyl Chain: This can be done through an alkylation reaction using a suitable alkyl halide.
Formation of the Amide Bond: The final step involves the reaction of the intermediate with 2-methylpropanoyl chloride to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halides and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.
Scientific Research Applications
N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate
Uniqueness
N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-METHYLPROPANAMIDE is unique due to its specific combination of a benzodiazole core, a fluorophenyl group, and a propyl chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C21H24FN3O |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]propyl]-2-methylpropanamide |
InChI |
InChI=1S/C21H24FN3O/c1-15(2)21(26)23-13-7-12-20-24-18-10-5-6-11-19(18)25(20)14-16-8-3-4-9-17(16)22/h3-6,8-11,15H,7,12-14H2,1-2H3,(H,23,26) |
InChI Key |
VDQKLQDQOSFXAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F |
Origin of Product |
United States |
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